![molecular formula C20H22N2S4 B296091 Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)
Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate, also known as DBCO-MTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in bioconjugation and imaging.
Mécanisme D'action
Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate works by reacting with azide-containing molecules through a copper-free click chemistry reaction. This reaction is highly specific and efficient, allowing for the creation of stable conjugates with minimal side reactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for use in biomedical applications. However, further studies are needed to fully understand the long-term effects of this compound on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate is its high specificity and efficiency in bioconjugation reactions. It is also stable and easy to use, making it a popular choice for researchers. However, this compound can be expensive and may not be suitable for all applications due to its limited solubility in water.
Orientations Futures
There are many potential future directions for Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate research, including the development of new bioconjugation techniques and the exploration of its applications in imaging and drug delivery. Further studies are also needed to fully understand the effects of this compound on biological systems and to optimize its use in various applications.
In conclusion, this compound is a promising chemical compound with many potential applications in bioconjugation, imaging, and drug delivery. Its high specificity and efficiency make it a popular choice for researchers, and further studies are needed to fully understand its effects on biological systems and to optimize its use in various applications.
Méthodes De Synthèse
Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate can be synthesized through a multi-step process involving the reaction of various chemicals, including 4-(bromomethyl)phenyl isothiocyanate, 4-aminostyrene, and bis(2-mercaptoethyl) sulfone. The final product is a white powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate is commonly used in bioconjugation reactions, where it is used to attach biomolecules such as proteins, peptides, and nucleic acids to other molecules or surfaces. This allows for the creation of targeted delivery systems for drugs and imaging agents. This compound has also been used in imaging applications, where it can be used to label cells or tissues for visualization in vivo.
Propriétés
Formule moléculaire |
C20H22N2S4 |
|---|---|
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
N-[4-[(E)-2-[4-[bis(methylsulfanyl)methylideneamino]phenyl]ethenyl]phenyl]-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C20H22N2S4/c1-23-19(24-2)21-17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)22-20(25-3)26-4/h5-14H,1-4H3/b6-5+ |
Clé InChI |
CBTZRSAFQVVSGD-AATRIKPKSA-N |
SMILES isomérique |
CSC(=NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=C(SC)SC)SC |
SMILES |
CSC(=NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=C(SC)SC)SC |
SMILES canonique |
CSC(=NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=C(SC)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
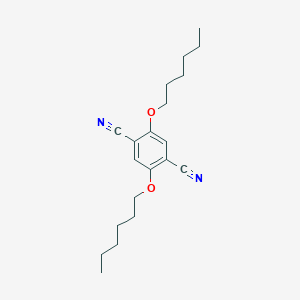
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
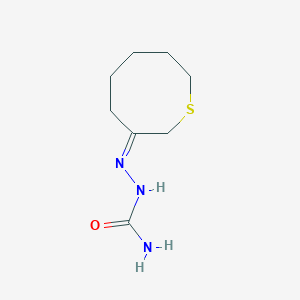
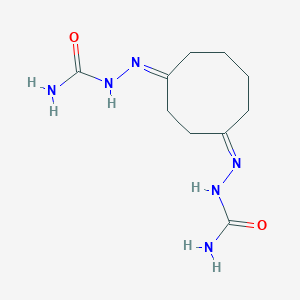
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
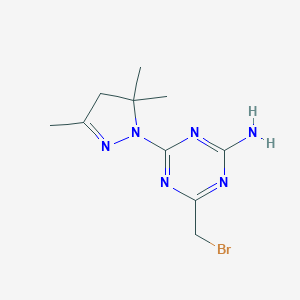
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)
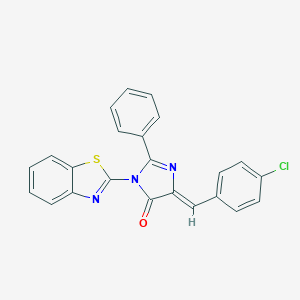
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
